molecular formula C12H9ClFNO B10907146 3-Chloro-4-(3-fluorophenoxy)aniline

3-Chloro-4-(3-fluorophenoxy)aniline

Cat. No. B10907146
M. Wt: 237.66 g/mol
InChI Key: YNVPKQXOZXARBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(3-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 3-fluorophenoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-fluorophenoxy)aniline typically involves a nucleophilic substitution reaction. One common method involves the reaction of 3-chloroaniline with 3-fluorophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and safety. The reaction conditions are carefully controlled, and the use of catalysts may be employed to enhance the reaction rate and selectivity. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-fluorophenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

Scientific Research Applications

3-Chloro-4-(3-fluorophenoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-fluorophenoxy)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(4-fluorophenoxy)aniline: Similar structure but with a different position of the fluorine atom.

    3-Chloro-4-fluoroaniline: Lacks the phenoxy group, making it less complex.

    4-Chloro-3-fluoroaniline: Different substitution pattern on the aniline ring

Uniqueness

3-Chloro-4-(3-fluorophenoxy)aniline is unique due to the specific positioning of the chlorine and fluorine atoms, as well as the presence of the phenoxy group. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

properties

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

3-chloro-4-(3-fluorophenoxy)aniline

InChI

InChI=1S/C12H9ClFNO/c13-11-7-9(15)4-5-12(11)16-10-3-1-2-8(14)6-10/h1-7H,15H2

InChI Key

YNVPKQXOZXARBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.